molecular formula C16H11ClN4O4S B3449198 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B3449198
M. Wt: 390.8 g/mol
InChI Key: PJKLPFUHQGWBBY-UHFFFAOYSA-N
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Description

3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a complex organic compound characterized by its molecular structure, which includes a chloro group, a nitro group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of 4-methoxyaniline with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. Subsequent nitration and chlorination steps introduce the nitro and chloro groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure the high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid derivative.

  • Reduction: The major product is often the corresponding amine or amide.

  • Substitution: The major product is usually the substituted benzamide derivative.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiadiazole ring may also play a role in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • 4-Nitrobenzamide: Similar in structure but lacks the thiadiazole ring.

  • 3-Chloro-4-methoxybenzamide: Similar but lacks the thiadiazole and nitro groups.

  • Thiadiazole derivatives: Other thiadiazole-containing compounds with different substituents.

Uniqueness: 3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to its combination of functional groups, which contribute to its distinct chemical and biological properties.

This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-25-11-5-2-9(3-6-11)15-19-20-16(26-15)18-14(22)10-4-7-13(21(23)24)12(17)8-10/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKLPFUHQGWBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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